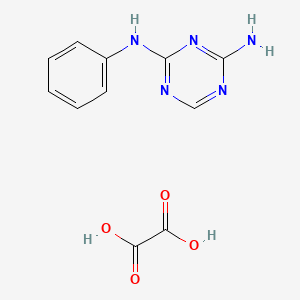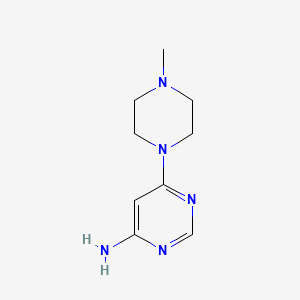
6-(4-甲基哌嗪-1-基)嘧啶-4-胺
描述
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H15N5 and a molecular weight of 193.25 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .
Molecular Structure Analysis
The InChI code for 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is 1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) . This indicates the specific arrangement of atoms in the molecule and their connectivity.
Physical and Chemical Properties Analysis
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a solid substance . It has a molecular weight of 193.25 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
科学研究应用
抗菌活性
该化合物已被研究用于其在抗菌活性方面的潜力。 分子对接模拟表明,它可以通过疏水相互作用抑制细菌氧化还原酶,这可能导致新型抗菌剂的开发 .
衍生物的合成
它是合成各种吡唑并吡嗪和吡啶衍生物的中间体。 这些衍生物在药物化学和药物开发中具有潜在的应用 .
纳米颗粒稳定性
该化合物用作制备尺寸小于 10 纳米的均匀银纳米颗粒的溶剂化和稳定剂。 这些纳米颗粒在电子学、催化和作为抗菌剂方面具有应用 .
白血病治疗
它是合成酪氨酸激酶抑制剂(如伊马替尼和尼洛替尼)的中间体,这些抑制剂用于治疗白血病。 这些抑制剂专门靶向并抑制参与癌细胞增殖的酪氨酸激酶的活性 .
FLT3 和 CDK 激酶抑制
该化合物的衍生物 FN-1501 已被发现为 FLT3 和 CDK 激酶的抑制剂,对急性髓系白血病显示出高效率 .
慢性髓系白血病 (CML) 治疗
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
未来方向
生化分析
Biochemical Properties
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. The compound’s interaction with these biomolecules is primarily through binding to their active sites, thereby altering their activity and function .
Cellular Effects
The effects of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, the compound can induce apoptosis (programmed cell death) by disrupting key signaling pathways that promote cell survival. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of downstream signaling pathways. This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, preventing the transfer of phosphate groups. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at room temperature. Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound can lead to hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) in animal models. Threshold effects, where a certain dosage is required to achieve a therapeutic effect, have also been reported .
Metabolic Pathways
6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s efficacy and toxicity .
Transport and Distribution
The transport and distribution of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters, where it can exert its effects on intracellular targets. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its overall bioavailability .
Subcellular Localization
The subcellular localization of 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with kinases and other signaling proteins .
属性
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-6-8(10)11-7-12-9/h6-7H,2-5H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLAXUVAVBGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539203 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96225-96-6 | |
| Record name | 6-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
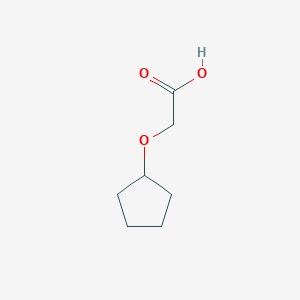

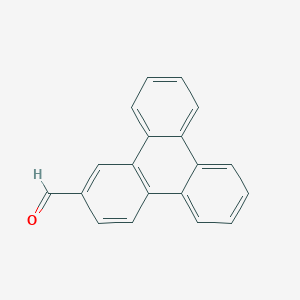

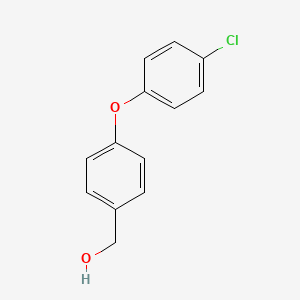



![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)



